Chloramphenicol 1-O-beta-D-galactopyranoside
Overview
Description
Chloramphenicol 1-O-beta-D-galactopyranoside is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its enhanced solubility, stability, and bioavailability compared to its parent compound. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside involves the glycosylation of chloramphenicol with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactosyl bromide, and a glycosyl acceptor, which is chloramphenicol. The reaction is catalyzed by a Lewis acid, such as silver triflate, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Chloramphenicol 1-O-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, chloramphenicol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the galactopyranoside moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of chloramphenicol and galactopyranoside, depending on the specific reagents and conditions used .
Scientific Research Applications
Chloramphenicol 1-O-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential use in developing new antibiotics and drug delivery systems.
Industry: Utilized in the production of high-purity glycosides for various industrial applications
Mechanism of Action
Chloramphenicol 1-O-beta-D-galactopyranoside functions as a procompound that is converted into chloramphenicol in vivo. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation. This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic properties.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial activity but better safety profile.
Florfenicol: Another derivative with enhanced efficacy against certain bacterial strains.
Uniqueness
Chloramphenicol 1-O-beta-D-galactopyranoside stands out due to its improved solubility, stability, and bioavailability compared to chloramphenicol. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJPGQQUGNBMU-PRZACTIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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